2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-N-phenethylacetamide
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Overview
Description
2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-(2-phenylethyl)acetamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines pyrazolo, pyrido, and pyrimidine rings, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-(2-phenylethyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of pyridine and pyrimidine derivatives under specific conditions to form the core structure . The reaction conditions often include the use of strong bases, such as lithium amide, to ensure regioselectivity and yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-(2-phenylethyl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in inflammatory pathways, thereby reducing inflammation . The exact pathways and molecular interactions are still under investigation, but initial studies suggest a multi-target approach.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide: This compound shares a similar pyrazolo-pyridine structure but differs in its functional groups and biological activity.
7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine: Another related compound with a pyrazolo-pyridine core, known for its kinase inhibitory activity.
Uniqueness
2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-(2-phenylethyl)acetamide stands out due to its unique combination of pyrazolo, pyrido, and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for drug discovery and development.
Properties
Molecular Formula |
C19H17N5O2 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C19H17N5O2/c25-18(20-9-6-14-4-2-1-3-5-14)13-23-11-8-16-15(19(23)26)12-21-17-7-10-22-24(16)17/h1-5,7-8,10-12H,6,9,13H2,(H,20,25) |
InChI Key |
WSAYNHWJUKTPJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=CC3=C(C2=O)C=NC4=CC=NN34 |
Origin of Product |
United States |
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